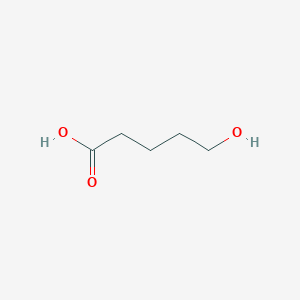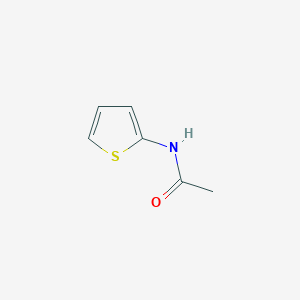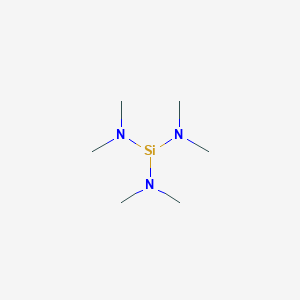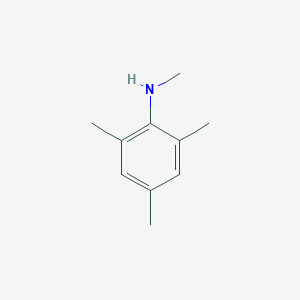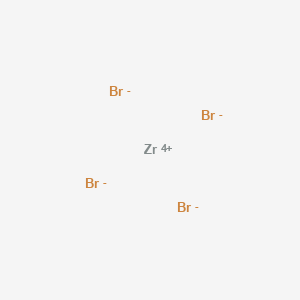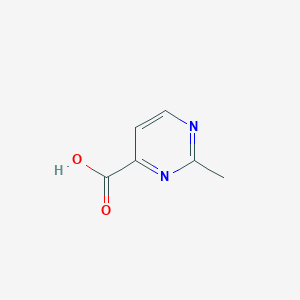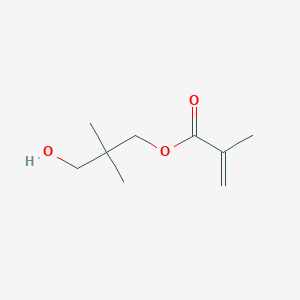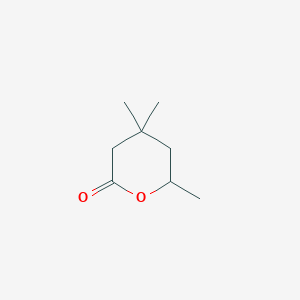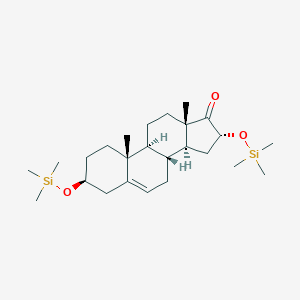
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-, also known as ATBS, is a synthetic steroid that has been widely used in scientific research applications. This compound has been found to have potential applications in the fields of medicine, biochemistry, and physiology due to its unique structural and chemical properties.
Wirkmechanismus
The mechanism of action of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- is not fully understood, but it is believed to act through the androgen receptor pathway. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to bind to the androgen receptor with high affinity, leading to the activation of downstream signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- can stimulate the growth of osteoblasts, leading to increased bone density. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to stimulate muscle growth and improve insulin sensitivity in animal models. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has several advantages as a research compound. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a high affinity for the androgen receptor, making it a useful tool for studying androgen receptor signaling pathways. However, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has some limitations as a research compound. It is expensive and may not be readily available in some laboratories. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-. One area of interest is the potential use of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- as a treatment for osteoporosis and other bone-related diseases. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- may have applications in the treatment of muscle wasting disorders and insulin resistance. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-.
Synthesemethoden
The synthesis of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the trimethylsilyl ether derivative of androstenedione, which is then converted into Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- by reaction with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been widely used in scientific research due to its potential applications in the fields of medicine, biochemistry, and physiology. This steroid has been found to have beneficial effects on bone density, muscle growth, and insulin sensitivity. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
13111-28-9 |
|---|---|
Produktname |
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- |
Molekularformel |
C25H44O3Si2 |
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,16R)-10,13-dimethyl-3,16-bis(trimethylsilyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H44O3Si2/c1-24-13-11-18(27-29(3,4)5)15-17(24)9-10-19-20(24)12-14-25(2)21(19)16-22(23(25)26)28-30(6,7)8/h9,18-22H,10-16H2,1-8H3/t18-,19+,20-,21-,22+,24-,25-/m0/s1 |
InChI-Schlüssel |
BDPGVCUMZYXUEQ-PZKPWAJGSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
Synonyme |
3β,16α-Bis(trimethylsiloxy)androst-5-en-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



